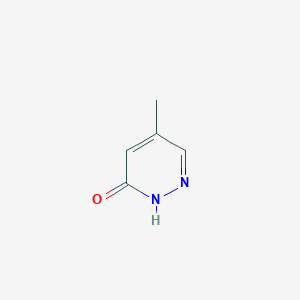

5-Methyl-3(2H)-pyridazinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 300284. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-2-5(8)7-6-3-4/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDFKVYPOQFQHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70316165 | |

| Record name | 5-Methyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70316165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54709-94-3 | |

| Record name | 54709-94-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70316165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylpyridazin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Methyl-3(2H)-pyridazinone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential biological significance of 5-Methyl-3(2H)-pyridazinone. The information is curated to support research and development endeavors in medicinal chemistry and related fields.

Core Chemical Properties

This compound is a heterocyclic organic compound with a pyridazinone core, a structure of significant interest in medicinal chemistry due to its diverse biological activities. The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O | [1] |

| Molecular Weight | 110.11 g/mol | [1] |

| CAS Number | 54709-94-3 | [1] |

| Melting Point | 151-153 °C | [2] |

| Boiling Point | Not experimentally reported. | |

| Density (Predicted) | 1.2 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 11.50 ± 0.40 | |

| Appearance | White to yellow solid | |

| Solubility | No specific experimental data found for this compound. However, for the structurally similar 6-phenyl-pyridazin-3(2H)-one, solubility is low in water and increases in organic solvents, being freely soluble in DMSO.[4][5][6] |

Spectral Data

The structural elucidation of this compound is supported by the following spectral data.

| Technique | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ 11.38 (br s, 1H, NH), 7.66 (s, 1H, Ar-H), 6.74 (s, 1H, Ar-H), 2.25 (s, 3H, CH₃) | [1] |

| ¹³C NMR | Specific experimental data for this compound is not readily available. However, for pyridazinone derivatives, the carbonyl carbon typically appears in the range of 158-161 ppm.[7] | |

| Infrared (IR) | Key characteristic peaks for the pyridazinone ring include a C=O stretching vibration around 1650 cm⁻¹ and an N-H stretching vibration around 3300 cm⁻¹. C-H stretching and bending, as well as C=N stretching, are also expected.[8] | |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 110. Common fragmentation patterns for heterocyclic compounds involve the loss of small neutral molecules like CO and N₂.[9][10][11][12][13] |

Experimental Protocols

Synthesis of this compound[1]

A common synthetic route to this compound involves the reaction of a furanone derivative with hydrazine hydrate.

Materials:

-

5-Hydroxy-4-methyl-5H-furan-2-one

-

Hydrazine hydrate

-

Tetrahydrofuran (THF)

-

Silica gel

-

Ethyl acetate (EtOAc)

-

Dichloromethane (DCM)

-

Methanol

Procedure:

-

A mixture of 5-Hydroxy-4-methyl-5H-furan-2-one (10.0 g, 87.6 mmol) and hydrazine hydrate (4.38 g, 87.6 mmol) is stirred vigorously in tetrahydrofuran at room temperature for 1.5 hours.

-

Once a solid precipitate begins to form, the reaction mixture is heated to 60 °C and maintained overnight.

-

Upon completion of the reaction, the crude product is adsorbed onto silica gel.

-

The product is purified by column chromatography using an eluent gradient of 0% to 10% methanol in a 1:1 mixture of ethyl acetate and dichloromethane.

-

This procedure typically yields 7.7 g (80%) of this compound.

Biological Activity and Signaling Pathway

The pyridazinone scaffold is a well-established pharmacophore in medicinal chemistry, with many derivatives exhibiting potent biological activities. A significant body of research has identified the pyridazinone moiety as a critical determinant for the inhibition of phosphodiesterase 3 (PDE3).[14][15][16] While direct experimental evidence for this compound as a PDE3 inhibitor is not yet published, its structural features strongly suggest potential activity within this class.

Phosphodiesterase 3 is a key enzyme in the regulation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting the hydrolysis of cAMP, PDE3 inhibitors lead to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). This activation triggers a cascade of downstream signaling events that can result in various physiological responses, including vasodilation and increased cardiac contractility.[17]

The structure-activity relationship (SAR) studies of various pyridazinone derivatives have shown that the lactam functionality of the pyridazinone ring is a crucial element for PDE3 inhibitory activity.[14][15] The presence of a methyl group at the 5-position, as in the case of this compound, is also a common feature in other biologically active pyridazinone-based PDE inhibitors.[17][18] These structural similarities provide a strong rationale for investigating this compound as a potential modulator of the PDE3 signaling pathway.

Conclusion

This compound is a readily synthesizable heterocyclic compound with physicochemical properties that make it an attractive scaffold for further investigation in drug discovery. Based on the well-documented activities of structurally related pyridazinones, it is a promising candidate for development as a phosphodiesterase 3 inhibitor. Further experimental validation of its biological activity and detailed characterization of its interaction with the PDE3 enzyme are warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | 54709-94-3 [chemicalbook.com]

- 2. 54709-94-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. article.sapub.org [article.sapub.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jmchemsci.com [jmchemsci.com]

An In-depth Technical Guide to 5-Methyl-3(2H)-pyridazinone: Structure, Properties, and Pharmacological Context

Introduction

5-Methyl-3(2H)-pyridazinone is a heterocyclic organic compound belonging to the pyridazinone family. The pyridazinone scaffold is of significant interest to researchers, scientists, and drug development professionals due to its presence in a wide array of biologically active molecules.[1] Derivatives of pyridazinone have been shown to possess a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][2] This technical guide provides a comprehensive overview of the molecular structure, weight, and other key properties of this compound, along with a detailed experimental protocol for its synthesis and an exploration of the pharmacological context of the broader pyridazinone class.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below, providing a clear reference for its chemical identity and physical properties.

| Property | Value | Source(s) |

| Molecular Formula | C5H6N2O | [3] |

| Molecular Weight | 110.11 g/mol | [3] |

| CAS Number | 5479-94-3 | [3] |

| Appearance | White to yellow solid | [3] |

| Melting Point | 151-153 °C | [3] |

| Purity | Typically ≥98% | [3] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of pyridazinone derivatives involves the reaction of 2(3H)-furanones with hydrazine hydrate.[4] The following protocol details the synthesis of this compound from 5-hydroxy-4-methyl-5H-furan-2-one.

Materials:

-

5-Hydroxy-4-methyl-5H-furan-2-one

-

Hydrazine hydrate

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Dichloromethane

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

In a suitable reaction vessel, 5-hydroxy-4-methyl-5H-furan-2-one (10.0 g, 87.6 mmol) is vigorously stirred with hydrazine hydrate (4.38 g, 87.6 mmol) in tetrahydrofuran.[3]

-

The reaction mixture is stirred at room temperature for 1.5 hours, during which a solid precipitate will begin to form.[3]

-

The reaction mixture is then heated to 60 °C and maintained at this temperature overnight.[3]

-

Upon completion of the reaction, the crude product is adsorbed onto silica gel.[3]

-

The product is purified by column chromatography using an eluent of 1:1 ethyl acetate/dichloromethane with a gradient of 0 to 10% methanol.[3]

-

The purified product, this compound, is collected. This protocol has a reported yield of 80%.[3]

Product Characterization:

The structure of the synthesized this compound can be confirmed by spectroscopic methods. The 1H NMR spectrum in CDCl3 shows the following characteristic peaks:

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 11.38 ppm | Broad singlet | 1H | NH |

| 7.66 ppm | Singlet | 1H | CH |

| 6.74 ppm | Singlet | 1H | CH |

| 2.25 ppm | Singlet | 3H | CH3 |

Biological and Pharmacological Context

The pyridazinone nucleus is considered a "wonder nucleus" in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] These activities include:

-

Cardiovascular Effects: Many pyridazinone derivatives have been investigated for their cardiovascular properties, including antihypertensive, vasodilator, and cardiotonic effects.[1][5] Some of these compounds act as inhibitors of phosphodiesterase 3 (PDE3).[6]

-

Anti-inflammatory and Analgesic Activity: The pyridazinone scaffold is a key component of many non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic properties.[1] Some derivatives have been shown to be selective COX-2 inhibitors.[1]

-

Anticancer Activity: Certain pyridazinone-based molecules have demonstrated antiproliferative effects against various cancer cell lines.[7]

-

Antimicrobial Activity: The pyridazinone structure is also found in compounds with antibacterial and antifungal properties.[1]

While extensive research has been conducted on the broader class of pyridazinone derivatives, specific biological activity data for this compound is limited in the current literature. It is often utilized as a key intermediate in the synthesis of more complex and pharmacologically active molecules.[8][9] The structure-activity relationship (SAR) studies of pyridazinone derivatives indicate that the substituents on the pyridazinone ring play a crucial role in determining the specific biological activity.[10]

Signaling Pathway: Phosphodiesterase 3 (PDE3) Inhibition

A significant mechanism of action for several cardiovascularly active pyridazinone derivatives is the inhibition of phosphodiesterase 3 (PDE3).[6] PDE3 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a key second messenger in cells.[11] By inhibiting PDE3, these compounds increase intracellular cAMP levels, leading to a cascade of downstream effects.[11] In cardiac muscle, increased cAMP leads to a positive inotropic effect (increased contractility), while in vascular smooth muscle, it results in vasodilation.[11]

Caption: Phosphodiesterase 3 (PDE3) Inhibition Pathway.

Conclusion

This compound is a well-characterized heterocyclic compound with a straightforward synthetic route. While specific in-depth biological studies on this particular molecule are not widely available, its structural core is a fundamental component of the broader class of pyridazinone derivatives, which exhibit a remarkable range of pharmacological activities. The versatility of the pyridazinone scaffold in medicinal chemistry underscores the importance of understanding the properties and synthesis of foundational molecules like this compound. Further research into the specific biological effects of this compound could unveil novel therapeutic applications, while its role as a synthetic intermediate will continue to be valuable in the development of new drug candidates.

References

- 1. sarpublication.com [sarpublication.com]

- 2. mdpi.com [mdpi.com]

- 3. How Do PDE-3 Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PDE3 inhibitor - Wikipedia [en.wikipedia.org]

- 7. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP0145019A2 - Pyridazinone derivatives and salts thereof - Google Patents [patents.google.com]

- 9. Pimobendan - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

Synthesis of 5-Methyl-3(2H)-pyridazinone from 5-Hydroxy-4-methyl-5H-furan-2-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Methyl-3(2H)-pyridazinone, a heterocyclic compound of interest in medicinal chemistry, from the starting material 5-Hydroxy-4-methyl-5H-furan-2-one. This document details the experimental protocol, reaction mechanism, and characterization of the synthesized compound, along with an exploration of the biological significance of the pyridazinone scaffold.

Introduction

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities. These activities include, but are not limited to, anti-inflammatory, analgesic, anticancer, and cardiovascular effects. The synthesis of these scaffolds is a key area of research, and the transformation of furanones into pyridazinones represents a versatile and efficient synthetic route. This guide focuses on the specific conversion of 5-Hydroxy-4-methyl-5H-furan-2-one to this compound.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic addition-elimination and subsequent cyclization reaction between 5-Hydroxy-4-methyl-5H-furan-2-one and hydrazine hydrate. The general reaction is illustrated below:

Reaction Scheme:

The reaction mechanism involves a two-step process:

-

Ring-Opening: The reaction is initiated by the nucleophilic attack of hydrazine on the carbonyl group of the furanone ring. This leads to the opening of the lactone ring to form an open-chain hydrazide intermediate.

-

Intramolecular Cyclization: The hydrazide intermediate then undergoes an intramolecular condensation, where the terminal amino group attacks the ketone carbonyl, followed by the elimination of a water molecule to form the stable six-membered pyridazinone ring.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

5-Hydroxy-4-methyl-5H-furan-2-one

-

Hydrazine hydrate

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, 5-Hydroxy-4-methyl-5H-furan-2-one (10.0 g, 87.6 mmol) is dissolved in tetrahydrofuran.

-

Hydrazine hydrate (4.38 g, 87.6 mmol) is added to the solution, and the mixture is stirred vigorously at room temperature for 1.5 hours.

-

A solid precipitate will begin to form. At this point, the reaction mixture is heated to 60°C and maintained at this temperature overnight.

-

Upon completion of the reaction, the crude product is adsorbed onto silica gel.

-

The product is then purified by column chromatography using an eluent mixture of 1:1 ethyl acetate/dichloromethane with a gradient of 0 to 10% methanol.

-

The fractions containing the pure product are collected and concentrated to yield this compound.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material Mass | 10.0 g | [1] |

| Hydrazine Hydrate Mass | 4.38 g | [1] |

| Product Mass | 7.7 g | [1] |

| Yield | 80% | [1] |

Characterization Data

This section summarizes the available physicochemical and spectroscopic data for the starting material and the final product.

5-Hydroxy-4-methyl-5H-furan-2-one (Starting Material)

| Property | Value | Reference |

| Molecular Formula | C₅H₆O₃ | [2][3] |

| Molecular Weight | 114.10 g/mol | [2][3] |

| Appearance | Brownish Yellow Semi-Solid | [3] |

| ¹H NMR (400 MHz, acetone-d₆) | δ 6.67 (bs, 1H), 6.02 (bs, 1H), 5.87 (p, J = 1.5 Hz, 1H), 2.08 (d, J = 1.5 Hz, 3H) ppm | [3] |

| ¹³C NMR (100 MHz, acetone-d₆) | δ 171.30 (C), 166.65 (C), 118.68 (CH), 100.25 (CH), 13.15 (CH₃) ppm | [3] |

| Mass Spectrum (EI) | m/z (%) = 114.0 ([M]⁺, 2), 113.0 (7), 86.0 (61), 85.0 (13), 69.0 (100), 68.0 (82), 41.1 (50), 40.1 (65), 39.1 (93) | [3] |

This compound (Product)

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O | [4] |

| Molecular Weight | 110.11 g/mol | [4] |

| CAS Number | 54709-94-3 | [1][4] |

| ¹H NMR (300 MHz, CDCl₃) | δ 11.38 (broad s, 1H), 7.66 (s, 1H), 6.74 (s, 1H), 2.25 (s, 3H) | [1] |

| ¹³C NMR | Specific experimental data for this compound was not found in the search results. However, typical chemical shifts for pyridazinone ring carbons are in the range of δ 120-165 ppm. | |

| Infrared (IR) Spectroscopy | Specific experimental data was not found. Pyridazinones typically show a strong absorption band for the C=O stretch in the range of 1650-1680 cm⁻¹ and an N-H stretch around 3200-3400 cm⁻¹. | [5] |

| Mass Spectrometry | Specific experimental data was not found. The molecular ion peak [M]⁺ would be expected at m/z 110. |

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the synthesis.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

The diagram below outlines the key steps in the experimental procedure.

Caption: Experimental workflow for the synthesis and purification.

Biological Significance of Pyridazinones

The pyridazinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the development of numerous pyridazinone-containing compounds with a wide range of therapeutic applications.

Potential Signaling Pathways and Targets

While specific signaling pathways for this compound are not detailed in the available literature, pyridazinone derivatives have been shown to interact with various biological targets, including:

-

Cyclooxygenase (COX) Enzymes: Many pyridazinone derivatives exhibit anti-inflammatory activity by inhibiting COX-1 and COX-2 enzymes, which are key in the prostaglandin synthesis pathway.

-

Phosphodiesterases (PDEs): Certain pyridazinones act as PDE inhibitors, which can lead to vasodilation and have applications in treating cardiovascular diseases.

-

Tyrosine Kinases: Some pyridazinone analogs have demonstrated anticancer activity through the inhibition of tyrosine kinases, which are crucial for cell growth and proliferation signaling.

-

GABA-A Receptors: The structural features of some pyridazinones allow them to interact with GABA-A receptors, leading to anticonvulsant and anxiolytic effects.

The following diagram illustrates the general role of pyridazinones in modulating these pathways.

Caption: Potential biological targets and therapeutic effects of pyridazinone derivatives.

Conclusion

The synthesis of this compound from 5-Hydroxy-4-methyl-5H-furan-2-one is a high-yielding and straightforward process. This technical guide provides researchers and drug development professionals with the necessary details to replicate this synthesis and understand the chemical and biological context of the resulting pyridazinone. The diverse biological activities associated with the pyridazinone scaffold underscore its importance in medicinal chemistry and highlight the potential for the development of novel therapeutics based on this versatile heterocyclic core. Further investigation into the specific biological profile of this compound is warranted to explore its full therapeutic potential.

References

- 1. This compound | 54709-94-3 [chemicalbook.com]

- 2. 5-HYDROXY-4-METHYL-2(5H)FURANONE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. 5-HYDROXY-4-METHYL-2(5H)FURANONE | 40834-42-2 [chemicalbook.com]

- 4. 54709-94-3 | this compound - Moldb [moldb.com]

- 5. sphinxsai.com [sphinxsai.com]

5-Methyl-3(2H)-pyridazinone: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-3(2H)-pyridazinone is a heterocyclic organic compound belonging to the pyridazinone class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides an in-depth analysis of the potential therapeutic applications of this compound, with a primary focus on its cardiovascular effects mediated through the inhibition of phosphodiesterase III (PDE III). Additionally, this document explores its prospective roles in anti-inflammatory and anticancer therapies based on the broader activities of the pyridazinone core. Detailed experimental protocols for the synthesis and biological evaluation of this compound are provided, alongside signaling pathway diagrams to elucidate its mechanisms of action. All quantitative data from relevant studies on close structural analogs are summarized for comparative analysis.

Introduction

The pyridazinone nucleus is a versatile pharmacophore that has given rise to a multitude of biologically active compounds.[1] Derivatives of this scaffold have been investigated for a wide array of therapeutic applications, including but not limited to, cardiotonic, antihypertensive, anti-inflammatory, analgesic, and anticancer activities.[1][2] The introduction of a methyl group at the 5-position of the pyridazinone ring, yielding this compound, has been shown to be a critical modification for enhancing specific biological activities, particularly in the cardiovascular realm.

This whitepaper will synthesize the current knowledge on this compound, presenting its chemical properties, synthesis, and detailed exploration of its therapeutic potential.

Chemical Properties and Synthesis

-

IUPAC Name: 5-methyl-1,2-dihydropyridazin-3-one

-

Molecular Formula: C₅H₆N₂O

-

Molecular Weight: 110.11 g/mol

-

CAS Number: 54709-94-3

Synthesis Protocol

A common and effective method for the synthesis of this compound involves the cyclization of a γ-keto acid with hydrazine hydrate.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

Levulinic acid (4-oxopentanoic acid)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol

-

Hydrochloric acid (HCl) or Acetic acid (optional, for catalysis)

-

Sodium bicarbonate (NaHCO₃) solution

-

Crushed ice

-

Standard laboratory glassware and reflux apparatus

-

Thin-layer chromatography (TLC) plates and appropriate solvent system

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve levulinic acid (1 equivalent) in ethanol.

-

Slowly add hydrazine hydrate (1.1 equivalents) to the solution while stirring.

-

(Optional) Add a catalytic amount of concentrated HCl or glacial acetic acid to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for 4-6 hours. Monitor the progress of the reaction by TLC.

-

After the reaction is complete, cool the flask to room temperature and then pour the contents onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

The resulting precipitate, this compound, is collected by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure compound.

Potential Therapeutic Applications

Cardiovascular Applications

The most well-documented therapeutic potential of this compound and its close analogs lies in the treatment of cardiovascular diseases. The primary mechanism of action is the selective inhibition of phosphodiesterase III (PDE III).[4]

Signaling Pathway: PDE III Inhibition in Cardiomyocytes

Caption: PDE III Inhibition Pathway.

Inhibition of PDE III in cardiac muscle prevents the breakdown of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates L-type calcium channels, resulting in increased calcium influx and enhanced myocardial contractility (positive inotropic effect). In vascular smooth muscle, increased cAMP levels promote relaxation, leading to vasodilation and a reduction in blood pressure.

Quantitative Data for 5-Methyl-Pyridazinone Derivatives (Cardiovascular Activity)

| Compound | Activity | IC₅₀/EC₅₀/Value | Reference |

| 5-methyl derivative of Imazodan | PDE III Inhibition | 0.6 µM | [4] |

| 5-methyl-6-p-cyanophenyl-4,5-dihydro-3(2H)-pyridazinone | Antihypertensive | - | [1] |

| A 5-methyl substituted pyridazinone derivative | Vasorelaxant | IC₅₀ = 0.08 µmol/l | [4] |

Experimental Protocol: In Vitro PDE III Inhibition Assay

Materials:

-

Isolated guinea pig cardiac muscle

-

Homogenization buffer

-

[³H]cAMP

-

5'-Nucleotidase

-

Anion-exchange resin

-

Scintillation cocktail

-

This compound

-

Reference PDE III inhibitor (e.g., Milrinone)

Procedure:

-

Prepare a crude enzyme extract by homogenizing guinea pig ventricular muscle in a suitable buffer.

-

Centrifuge the homogenate and use the supernatant as the source of PDE III.

-

The assay is conducted in a reaction mixture containing the enzyme preparation, [³H]cAMP, and various concentrations of this compound or the reference inhibitor.

-

Incubate the mixture at 37°C for a defined period.

-

Terminate the reaction by boiling.

-

Add 5'-nucleotidase to convert the resulting [³H]5'-AMP to [³H]adenosine.

-

Separate the unreacted [³H]cAMP from the [³H]adenosine using an anion-exchange resin.

-

Quantify the amount of [³H]adenosine by liquid scintillation counting.

-

Calculate the percentage of PDE III inhibition at each concentration of the test compound and determine the IC₅₀ value.

Anti-inflammatory Applications

The pyridazinone scaffold is present in several compounds with demonstrated anti-inflammatory properties.[1] The proposed mechanisms often involve the inhibition of cyclooxygenase (COX) enzymes or the modulation of inflammatory signaling pathways such as NF-κB.

Potential Anti-inflammatory Signaling Pathway

Caption: Potential Anti-inflammatory Pathway.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% in saline)

-

Pletysmometer

-

This compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Reference anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Fast the animals overnight with free access to water.

-

Divide the animals into groups: control (vehicle), standard (Indomethacin), and test groups (different doses of this compound).

-

Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

-

After 1 hour, inject 0.1 ml of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a pletysmometer.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

Anticancer Applications

Several pyridazinone derivatives have been investigated for their anticancer activity, with mechanisms including the inhibition of various kinases and the induction of apoptosis.[2]

Experimental Workflow: In Vitro Anticancer Activity Assessment

Caption: In Vitro Anticancer Assay Workflow.

Experimental Protocol: In Vitro MTT Assay for Cytotoxicity

Materials:

-

Human cancer cell line (e.g., HCT116 for colon cancer, MCF-7 for breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.[5][6]

Conclusion

This compound presents a promising scaffold for the development of novel therapeutics, particularly in the cardiovascular arena. Its demonstrated activity as a selective PDE III inhibitor warrants further investigation for the treatment of heart failure and hypertension. While its potential as an anti-inflammatory and anticancer agent is less defined for the core molecule itself, the extensive research on the broader pyridazinone class suggests that these are viable avenues for future exploration. The experimental protocols provided herein offer a framework for researchers to systematically evaluate the therapeutic potential of this intriguing molecule. Further preclinical and clinical studies are necessary to fully elucidate the efficacy and safety profile of this compound.

References

- 1. sarpublication.com [sarpublication.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

5-Methyl-3(2H)-pyridazinone: A Versatile Heterocyclic Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-3(2H)-pyridazinone is a privileged heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic tractability make it an ideal starting point for the development of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, key reactions, and therapeutic applications of this compound derivatives, with a focus on their roles as inhibitors of critical signaling pathways implicated in cardiovascular diseases and cancer. Detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows are presented to facilitate further research and drug development efforts in this promising area.

Introduction

The pyridazinone moiety is a six-membered diazine ring system containing two adjacent nitrogen atoms and a carbonyl group. This scaffold is present in numerous compounds with a wide spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, analgesic, and anticancer effects. The introduction of a methyl group at the 5-position, yielding this compound, provides a key lipophilic interaction point and a handle for further synthetic modification, enhancing the drug-like properties of the resulting derivatives. This guide will explore the utility of this specific building block in the design and synthesis of potent and selective modulators of key biological targets.

Synthesis of the this compound Core

The most common and efficient method for the synthesis of the 4,5-dihydro-3(2H)-pyridazinone core involves the condensation of a γ-keto acid with a hydrazine derivative.[1] For the synthesis of this compound, the readily available 4-oxopentanoic acid (levulinic acid) is the typical starting material.

General Experimental Protocol: Synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one

This protocol is based on the general method of reacting a γ-keto acid with hydrazine.[2]

Materials:

-

4-oxopentanoic acid (levulinic acid)

-

Hydrazine hydrate (or a substituted hydrazine, e.g., phenylhydrazine)

-

Ethanol

-

Glacial acetic acid (optional, as catalyst)

Procedure:

-

A solution of 4-oxopentanoic acid (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Hydrazine hydrate (1.1 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the 6-methyl-4,5-dihydropyridazin-3(2H)-one product.

Note: For the synthesis of the aromatic this compound, a subsequent dehydrogenation step is required.

Experimental Protocol: Dehydrogenation to this compound

This protocol describes the aromatization of the dihydropyridazinone ring.[3]

Materials:

-

6-methyl-4,5-dihydropyridazin-3(2H)-one

-

Bromine

-

Glacial acetic acid

Procedure:

-

6-methyl-4,5-dihydropyridazin-3(2H)-one (1 equivalent) is dissolved in glacial acetic acid at 60-70°C.

-

A solution of bromine (1.1 equivalents) in glacial acetic acid is added dropwise to the heated solution.

-

The reaction mixture is then refluxed for 3 hours.

-

After cooling, the mixture is poured into ice water and neutralized with ammonium hydroxide.

-

The precipitate is collected by filtration, washed with cold water, and recrystallized from an ethanol-water mixture to yield pure this compound.

This compound as a Synthetic Building Block

The this compound core serves as a versatile platform for the synthesis of a wide range of derivatives. Key reactions include N-alkylation/acylation at the 2-position and various transformations at other positions of the ring.

N-Alkylation to Introduce Side Chains

The nitrogen at the 2-position is readily alkylated to introduce various side chains, which is a common strategy to modulate the biological activity of the resulting compounds.

This protocol is adapted from the synthesis of related pyridazinone derivatives.[4]

Materials:

-

This compound

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

Acetone

Procedure:

-

A mixture of this compound (1 equivalent), ethyl bromoacetate (1.2 equivalents), and potassium carbonate (1.5 equivalents) in acetone is prepared.

-

The mixture is refluxed overnight.

-

After cooling, the inorganic salts are removed by filtration.

-

The solvent is evaporated under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the desired ester.

Further Derivatization to Bioactive Molecules

The introduced ester can be further converted to an acetohydrazide, which is a key intermediate for the synthesis of various bioactive compounds, such as MAO-B inhibitors.[4]

Materials:

-

Ethyl 2-(5-methyl-3-oxo-pyridazin-2(3H)-yl)acetate

-

Hydrazine hydrate (99%)

-

Methanol

Procedure:

-

To a solution of ethyl 2-(5-methyl-3-oxo-pyridazin-2(3H)-yl)acetate (1 equivalent) in methanol, hydrazine hydrate (3 equivalents) is added.

-

The mixture is stirred at room temperature for 3 hours.

-

The resulting precipitate is collected by filtration, washed with water, dried, and recrystallized from ethanol to yield the acetohydrazide derivative.[4]

Therapeutic Applications and Biological Activity

Derivatives of this compound have shown significant promise in several therapeutic areas, most notably as cardiovascular agents and anticancer drugs.

Cardiovascular Applications: Phosphodiesterase III (PDE3) Inhibition

Certain 5-methyl-pyridazinone derivatives have been identified as potent and selective inhibitors of phosphodiesterase III (PDE3), an enzyme that plays a crucial role in regulating cardiac contractility and vascular tone.[1][5] Inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in positive inotropic (increased heart muscle contraction) and vasodilatory effects.[6][7][8] This mechanism is beneficial in the treatment of congestive heart failure.[8]

One notable example is Pimobendan, a 5-methyl-pyridazinone derivative used in veterinary medicine to manage heart failure.[6] A 5-methyl derivative of Imazodan was found to be a specific PDE3 inhibitor with an IC50 of 0.6 μM.[5]

Quantitative Data: PDE3 and PDE4 Inhibition

| Compound Class | Target | IC50 (µM) | Reference |

| 5-methyl derivative of Imazodan | PDE3 | 0.6 | [5] |

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (4ba) | PDE4B | 0.251 | [9] |

| (-)-6-(7-Methoxy-2-(trifluoromethyl) pyrazolo[1,5-a]pyridin-4-yl)-5-methyl-4, 5- dihydro pyridazin-3(2H)-one (KCA-1490) | Dual PDE3/PDE4 inhibitor | - | [10] |

Signaling Pathway: PDE3 Inhibition

Anticancer Applications: VEGFR-2 Inhibition

The vascular endothelial growth factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11][12][13] The VEGF receptor 2 (VEGFR-2) is a key tyrosine kinase in this pathway.[11][12][13][14] Several pyridazinone derivatives have been developed as inhibitors of VEGFR-2, thereby blocking angiogenesis and suppressing tumor growth.[15]

A study on piperazinyl-methyl-3(2H)pyridazinone based derivatives, which can be synthesized from a 5-methyl-pyridazinone core, demonstrated significant cytotoxic effects against various cancer cell lines.[15] Molecular docking studies confirmed the interaction of these compounds with the VEGFR-2 active site.[15]

Quantitative Data: Anticancer Activity of Pyridazinone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 3a (piperazinyl-methyl-3(2H)pyridazinone derivative) | A549 (Lung Cancer) | 36.79 | [15] |

| 3a (piperazinyl-methyl-3(2H)pyridazinone derivative) | DLD-1 (Colon Cancer) | 34.84 | [15] |

| 3a (piperazinyl-methyl-3(2H)pyridazinone derivative) | HepG2 (Liver Cancer) | 85.82 | [15] |

Signaling Pathway: VEGFR-2 Inhibition

Experimental Workflow for Drug Discovery

The development of novel drugs based on the this compound scaffold typically follows a structured workflow, from initial synthesis to biological evaluation.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block in modern drug discovery. Its straightforward synthesis and the ease with which it can be derivatized have led to the development of potent inhibitors of key therapeutic targets such as PDE3 and VEGFR-2. The data and protocols presented in this guide underscore the significant potential of this scaffold for the creation of novel therapeutics for cardiovascular diseases and cancer. Further exploration of the chemical space around the this compound core is warranted to unlock its full therapeutic potential.

References

- 1. jaoc.samipubco.com [jaoc.samipubco.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pimobendan - Wikipedia [en.wikipedia.org]

- 7. jaoc.samipubco.com [jaoc.samipubco.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jmchemsci.com [jmchemsci.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies [mdpi.com]

- 15. abis-files.ebyu.edu.tr [abis-files.ebyu.edu.tr]

Spectroscopic Profile of 5-Methyl-3(2H)-pyridazinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Methyl-3(2H)-pyridazinone. The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings. This document details available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Spectroscopic Data

The following tables summarize the available and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data of this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.38 | Broad Singlet | 1H | N-H |

| 7.66 | Singlet | 1H | C(6)-H |

| 6.74 | Singlet | 1H | C(4)-H |

| 2.25 | Singlet | 3H | -CH3 |

Solvent: CDCl3, Spectrometer Frequency: 300 MHz[1]

Table 2: Predicted 13C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~160-170 | C=O (Carbonyl) |

| ~140-150 | C=N |

| ~125-135 | C=C |

| ~115-125 | C=C-CH3 |

| ~15-25 | -CH3 |

Infrared (IR) Spectroscopy

Table 3: Characteristic Infrared (IR) Absorption Bands for Pyridazinone Derivatives

Specific experimental IR data for this compound is not detailed in the available literature. However, the characteristic absorption bands for the pyridazinone ring system are well-established.[2][4][5]

| Wavenumber (cm-1) | Vibration Mode |

| ~3200-3400 | N-H Stretch |

| ~1650-1680 | C=O Stretch (Amide I) |

| ~1600-1640 | C=N Stretch |

| ~1400-1500 | C=C Stretch (Aromatic) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

The exact mass spectrum for this compound is not available in the searched results. The expected molecular ion peak would correspond to its molecular weight.

| m/z (expected) | Ion |

| 110.11 | [M]+ or [M+H]+ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of pyridazinone derivatives. These can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent will depend on the sample's solubility.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker 300 MHz or 400 MHz Avance spectrometer.[6]

-

1H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Reference the chemical shifts to the residual solvent peak.

-

Integrate the signals to determine the relative number of protons.

-

-

13C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum.

-

Proton decoupling is typically used to simplify the spectrum.

-

Reference the chemical shifts to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples.

-

-

Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer, such as a Perkin-Elmer Spectrum BX/RX.

-

Data Acquisition:

-

Record the spectrum typically in the range of 4000-400 cm-1.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent, such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[7]

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum, which will show the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.[7]

-

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound | 54709-94-3 [chemicalbook.com]

- 2. abis-files.ebyu.edu.tr [abis-files.ebyu.edu.tr]

- 3. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Solubility and Stability of 5-Methyl-3(2H)-pyridazinone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the methodologies for assessing the solubility and stability of 5-Methyl-3(2H)-pyridazinone. However, publicly available quantitative experimental data on the solubility and stability of this specific compound is limited. The tables and protocols provided are based on established pharmaceutical sciences principles and data from structurally related pyridazinone analogs, intended to serve as a guide for experimental design.

Introduction

This compound is a heterocyclic organic compound belonging to the pyridazinone class. Compounds in this class have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] A thorough understanding of the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its potential development as a therapeutic agent. These parameters are critical for formulation development, bioavailability, and ensuring the safety and efficacy of a drug product.

This technical guide outlines the fundamental physicochemical properties of this compound, presents standardized experimental protocols for determining its solubility and stability, and provides a framework for data presentation and interpretation.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 54709-94-3 | [2] |

| Molecular Formula | C₅H₆N₂O | [2] |

| Molecular Weight | 110.11 g/mol | [2] |

| Appearance | White to yellow solid | [2] |

| Melting Point | 151-153 °C | [2] |

| Predicted Density | 1.22 ± 0.1 g/cm³ | [2] |

| Predicted pKa | 11.50 ± 0.40 | [2] |

Solubility Profile

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[3][4]

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, acetonitrile, dimethyl sulfoxide)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker/incubator

-

Analytical balance

-

Filtration device (e.g., 0.45 µm syringe filters)

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

-

The vials are placed in a constant temperature shaker (e.g., 25 °C or 37 °C) and agitated until equilibrium is reached (typically 24-72 hours).[3]

-

The suspensions are allowed to settle, and an aliquot of the supernatant is carefully withdrawn.

-

The withdrawn sample is immediately filtered to remove any undissolved solid.

-

The filtrate is then appropriately diluted and analyzed using a validated analytical method to determine the concentration of dissolved this compound.

-

The experiment should be performed in triplicate for each solvent.[3]

Data Presentation

The solubility data should be presented in a clear and organized manner, as shown in the template Table 2.

Table 2: Solubility of this compound in Various Solvents (Illustrative Template)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Data not available | Data not available |

| Phosphate Buffer (pH 7.4) | 37 | Data not available | Data not available |

| 0.1 N HCl | 37 | Data not available | Data not available |

| Ethanol | 25 | Data not available | Data not available |

| Methanol | 25 | Data not available | Data not available |

| Acetonitrile | 25 | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available |

Stability Profile

Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[5][6]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies expose the drug substance to stress conditions more severe than accelerated stability testing.[5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[7]

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 N, 1 N)

-

Sodium hydroxide (e.g., 0.1 N, 1 N)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

Calibrated oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Dissolve this compound in an acidic solution (e.g., 0.1 N HCl) and heat (e.g., at 60 °C) for a specified period. Samples are withdrawn at various time points, neutralized, and analyzed.

-

Base Hydrolysis: Dissolve this compound in a basic solution (e.g., 0.1 N NaOH) and maintain at room temperature or heat for a specified period. Samples are withdrawn, neutralized, and analyzed.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a specified duration. Samples are taken at different intervals and analyzed.

-

Thermal Degradation: Expose the solid drug substance to dry heat in an oven (e.g., at 80 °C) for a defined period. Samples are then dissolved in a suitable solvent and analyzed.

-

Photolytic Degradation: Expose a solution of the drug substance and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[5] A control sample should be protected from light. Both samples are then analyzed.

Data Presentation

The results of the forced degradation studies should be summarized in a table, as illustrated in the template Table 3.

Table 3: Summary of Forced Degradation Studies for this compound (Illustrative Template)

| Stress Condition | Time | % Assay of this compound | % Degradation | Number of Degradants | Remarks (e.g., Major Degradant RRT) |

| 0.1 N HCl (60 °C) | 24 h | Data not available | Data not available | Data not available | Data not available |

| 0.1 N NaOH (RT) | 24 h | Data not available | Data not available | Data not available | Data not available |

| 3% H₂O₂ (RT) | 24 h | Data not available | Data not available | Data not available | Data not available |

| Thermal (80 °C, solid) | 48 h | Data not available | Data not available | Data not available | Data not available |

| Photolytic (ICH Q1B) | - | Data not available | Data not available | Data not available | Data not available |

*RRT: Relative Retention Time

Visualizations

Experimental Workflow for Solubility Determination

Caption: A typical workflow for determining the equilibrium solubility of a compound.

Signaling Pathway for Forced Degradation Studies

Caption: A logical flow diagram for conducting forced degradation studies.

Conclusion

While specific quantitative data for the solubility and stability of this compound are not extensively documented in publicly available literature, this guide provides the necessary framework for researchers to conduct these critical studies. The outlined experimental protocols for solubility determination and forced degradation are based on internationally recognized guidelines and best practices in the pharmaceutical industry. The generation of such data is an indispensable step in the preclinical development of this compound or any new chemical entity, providing foundational knowledge for formulation design, and ensuring the development of a safe, stable, and efficacious medicinal product. Further research is warranted to experimentally determine and publish the solubility and stability profile of this compound.

References

- 1. scispace.com [scispace.com]

- 2. This compound | 54709-94-3 [chemicalbook.com]

- 3. who.int [who.int]

- 4. fda.gov [fda.gov]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. ijcrt.org [ijcrt.org]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Methodological & Application

Synthesis of 5-Methyl-3(2H)-pyridazinone: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 5-Methyl-3(2H)-pyridazinone, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol outlines a reliable two-step synthetic route commencing with the cyclization of levulinic acid with hydrazine hydrate to yield 6-methyl-4,5-dihydropyridazin-3(2H)-one, followed by an oxidation step to afford the target compound. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and facilitate understanding.

Introduction

Pyridazinone derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds for the design and development of novel therapeutic agents. This compound, in particular, serves as a valuable building block in the synthesis of more complex molecules with potential applications in various therapeutic areas. The synthetic protocol detailed herein is a well-established and efficient method for the preparation of this key intermediate.

Reaction Scheme

The synthesis of this compound is typically achieved in a two-step process as illustrated in the following scheme:

Step 1: Cyclization Levulinic acid reacts with hydrazine hydrate in a condensation reaction to form the cyclic intermediate, 6-methyl-4,5-dihydropyridazin-3(2H)-one.

Step 2: Oxidation The intermediate is then oxidized to introduce a double bond into the pyridazinone ring, yielding the final product, this compound.

Experimental Protocols

Protocol 1: Synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one

This protocol details the cyclization of levulinic acid and hydrazine hydrate.

Materials:

-

Levulinic acid (Reagent grade, ≥98%)

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (Absolute)

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 11.6 g (0.1 mol) of levulinic acid in 100 mL of ethanol.

-

To the stirred solution, add 6.25 g (0.1 mol) of 80% hydrazine hydrate dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 4 hours.

-

Upon completion of the reflux, allow the reaction mixture to cool to room temperature.

-

Place the flask in an ice bath to facilitate the precipitation of the product.

-

Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain 6-methyl-4,5-dihydropyridazin-3(2H)-one as a crystalline solid.

Protocol 2: Synthesis of this compound

This protocol describes the oxidation of 6-methyl-4,5-dihydropyridazin-3(2H)-one.

Materials:

-

6-methyl-4,5-dihydropyridazin-3(2H)-one (from Protocol 1)

-

Glacial acetic acid

-

Bromine

-

Round-bottom flask (250 mL)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Ammonium hydroxide solution

-

Buchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the 6-methyl-4,5-dihydropyridazin-3(2H)-one (0.039 mol) obtained from the previous step in 100 mL of glacial acetic acid.

-

Gently heat the solution to 60-70 °C with stirring.

-

Prepare a solution of bromine (0.043 mol) in 25 mL of glacial acetic acid and add it dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 60-70 °C.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.

-

Cool the reaction mixture to 5 °C in an ice bath.

-

Carefully pour the cooled mixture into ice water.

-

Neutralize the solution by adding ammonium hydroxide until the solution is basic.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the product, which can be further purified by recrystallization from an ethanol-water mixture.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Step | Reactants | Molar Ratio | Solvent | Reaction Time | Temperature | Product | Yield |

| 1 | Levulinic acid, Hydrazine hydrate | 1:1 | Ethanol | 4 hours | Reflux | 6-methyl-4,5-dihydropyridazin-3(2H)-one | High |

| 2 | 6-methyl-4,5-dihydropyridazin-3(2H)-one, Bromine | 1:1.1 | Glacial Acetic Acid | 3 hours | Reflux | This compound | - |

Note: The yield for the oxidation step is dependent on the specific reaction conditions and purification methods employed.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthetic workflow for this compound.

This detailed protocol and application note should serve as a valuable resource for researchers engaged in the synthesis of pyridazinone derivatives and related compounds. Adherence to the outlined procedures will facilitate the successful and efficient preparation of this compound for further investigation and application in drug discovery and development.

Application Note: ¹H NMR Characterization of 5-Methyl-3(2H)-pyridazinone

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methyl-3(2H)-pyridazinone is a heterocyclic organic compound belonging to the pyridazinone class of molecules. Pyridazinone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including cardiovascular, anticancer, and antibacterial properties.[1][2][3] Accurate structural elucidation and characterization of these compounds are crucial for drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful analytical technique for determining the molecular structure of organic compounds. This application note provides a detailed protocol and corresponding ¹H NMR data for the characterization of this compound.

Chemical Structure

Figure 1. Chemical structure of this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) at 300 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The experimental data reveals four distinct proton signals corresponding to the molecular structure.[4]

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration (Number of Protons) | Assignment |

| 1 | 11.38 | Broad Singlet | 1H | N-H |

| 2 | 7.66 | Singlet | 1H | C4-H |

| 3 | 6.74 | Singlet | 1H | C6-H |

| 4 | 2.25 | Singlet | 3H | -CH₃ |

Data sourced from ChemicalBook.[4]

Experimental Protocol

This section outlines the protocol for the ¹H NMR characterization of this compound.

1. Materials and Equipment

-

This compound sample

-

Deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% (v/v) Tetramethylsilane (TMS)

-

NMR tube (5 mm diameter)

-

Pipettes and pipette tips

-

Vortex mixer

-

NMR spectrometer (e.g., 300 MHz or higher)

2. Sample Preparation

-

Weigh approximately 5-10 mg of the this compound sample.

-

Transfer the sample into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the NMR tube.

-

Cap the NMR tube securely and vortex the sample until the solid is completely dissolved.

-

Visually inspect the solution to ensure it is clear and free of any particulate matter.

3. NMR Data Acquisition

-

Insert the prepared NMR tube into the spectrometer's autosampler or manually into the magnet.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Set the following acquisition parameters (Note: these are typical parameters and may be optimized for the specific instrument):

-

Spectrometer Frequency: 300 MHz

-

Solvent: CDCl₃

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Pulse Width: 90°

-

Acquisition Time: 3-4 seconds

-

Spectral Width: -2 to 12 ppm

-

-

Acquire the ¹H NMR spectrum.

4. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Identify the chemical shift (δ) and multiplicity (e.g., singlet, doublet, triplet) for each signal.

Experimental Workflow

The following diagram illustrates the workflow for the ¹H NMR characterization of this compound.

Caption: Workflow for ¹H NMR Characterization.

Signaling Pathways

Currently, there is no established signaling pathway directly involving this compound in the public domain. Research on this specific molecule is primarily focused on its synthesis and chemical characterization.

Conclusion

This application note provides a comprehensive guide to the ¹H NMR characterization of this compound. The provided spectral data and detailed experimental protocol are valuable for researchers in synthetic chemistry, medicinal chemistry, and drug development for the unambiguous identification and quality control of this compound. The clear assignment of proton signals in the ¹H NMR spectrum confirms the molecular structure of this compound.

References

Application Notes and Protocols for the Purification of 5-Methyl-3(2H)-pyridazinone by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 5-Methyl-3(2H)-pyridazinone using silica gel column chromatography. The described methodology is intended to serve as a comprehensive guide for researchers in academic and industrial settings, particularly those involved in medicinal chemistry, process development, and drug discovery.

Introduction

This compound is a heterocyclic organic compound that serves as a valuable building block in the synthesis of various biologically active molecules. Its derivatives have shown a wide range of pharmacological activities.[1] The synthesis of this compound often results in a crude product containing unreacted starting materials and byproducts.[2] Therefore, a robust purification method is essential to obtain the compound with high purity for subsequent applications. Column chromatography is a widely used and effective technique for the purification of such organic compounds.[3][4] This application note details a specific protocol for the purification of this compound using a silica gel stationary phase and a gradient elution system.

Data Summary

The following table summarizes the quantitative data associated with the purification protocol described herein.

| Parameter | Value | Reference |

| Stationary Phase | Silica Gel | [2] |

| Mobile Phase | 0-10% Methanol in 1:1 Ethyl Acetate/Dichloromethane | [2] |

| Typical Yield | 80% | [2] |

| Reported Purity | >98% (Commercial) | [2][5] |

| Molecular Weight | 110.11 g/mol | |

| Appearance | White to yellow solid | |

| Melting Point | 151-153 °C |

Experimental Protocol

This protocol is based on a published synthesis and purification of this compound and has been supplemented with standard laboratory practices for column chromatography.[2]

Materials and Equipment

-

Crude this compound

-

Silica Gel (flash chromatography grade, e.g., 230-400 mesh)

-

Ethyl Acetate (ACS grade or higher)

-

Dichloromethane (ACS grade or higher)

-

Methanol (ACS grade or higher)

-

Glass chromatography column (e.g., 40-60 mm diameter, 200-400 mm length)

-

Solvent reservoir

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

UV lamp for TLC visualization

-

Rotary evaporator

-

Beakers, flasks, and other standard laboratory glassware

Procedure

1. Column Packing

-

Ensure the chromatography column is clean, dry, and vertically clamped.

-

Prepare a slurry of silica gel in the initial mobile phase (1:1 ethyl acetate/dichloromethane).

-

Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

-

Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

-

Equilibrate the packed column by passing several column volumes of the initial mobile phase through it.

2. Sample Preparation and Loading

-

Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.

-

In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder (dry loading). This method is preferred for better separation.

-

Carefully add the dry sample-adsorbed silica gel to the top of the packed column.

-

Add another thin layer of sand on top of the sample layer.

3. Elution

-

Begin the elution with the initial mobile phase (1:1 ethyl acetate/dichloromethane).

-

Gradually increase the polarity of the mobile phase by incrementally adding methanol, from 0% up to 10%. A suggested gradient is as follows:

-

1:1 Ethyl Acetate/Dichloromethane (several column volumes)

-

2% Methanol in 1:1 Ethyl Acetate/Dichloromethane

-

5% Methanol in 1:1 Ethyl Acetate/Dichloromethane

-

10% Methanol in 1:1 Ethyl Acetate/Dichloromethane

-

-

Maintain a consistent flow rate, typically 1-2 mL/min for a 40 mm diameter column.

-

Collect fractions of a suitable volume (e.g., 10-20 mL).

4. Fraction Analysis

-

Monitor the elution of the compound by Thin Layer Chromatography (TLC).

-

Spot each fraction on a TLC plate and develop it in a solvent system that gives good separation (e.g., 5-10% methanol in dichloromethane).

-

Visualize the spots under a UV lamp (typically at 254 nm). Pyridazinone derivatives are known to be UV active.

-

Combine the fractions containing the pure this compound.

5. Product Isolation and Characterization

-

Evaporate the solvent from the combined pure fractions using a rotary evaporator.

-

Dry the resulting solid under high vacuum to remove any residual solvent.

-